Cas no 186593-56-6 (1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)-)

1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)- 化学的及び物理的性質
名前と識別子
-
- 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)-
- (S)-1-benzyloxycarbonyl-2-azetidinemethanol
- (S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
- (S)-benzyl 2-(hydroxymethyl)azetidine-1-carboxylate
-
- MDL: MFCD18071623
- インチ: 1S/C12H15NO3/c14-8-11-6-7-13(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1
- InChIKey: SPFQXCNTSZHKDM-NSHDSACASA-N
- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC[C@H]1CO
1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1125673-250mg |
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |
186593-56-6 | 95% | 250mg |
$370 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125673-50mg |
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |
186593-56-6 | 95% | 50mg |
$190 | 2025-02-19 | |
eNovation Chemicals LLC | Y1125673-1g |
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |
186593-56-6 | 95% | 1g |
$1115 | 2025-02-19 | |
eNovation Chemicals LLC | Y1125673-250mg |
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |
186593-56-6 | 95% | 250mg |
$370 | 2025-02-19 | |
eNovation Chemicals LLC | Y1125673-100mg |
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |
186593-56-6 | 95% | 100mg |
$255 | 2025-02-19 | |
eNovation Chemicals LLC | Y1125673-250mg |
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |
186593-56-6 | 95% | 250mg |
$370 | 2025-02-19 | |
eNovation Chemicals LLC | Y1125673-50mg |
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |
186593-56-6 | 95% | 50mg |
$190 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125673-100mg |
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |
186593-56-6 | 95% | 100mg |
$255 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125673-5g |
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |
186593-56-6 | 95% | 5g |
$4475 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125673-500mg |
(S)-2-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester |
186593-56-6 | 95% | 500mg |
$610 | 2025-02-19 |
1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)- 関連文献
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
10. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)-に関する追加情報
Introduction to 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- (CAS No. 186593-56-6)
1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- (CAS No. 186593-56-6) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound is a member of the azetidine family, which is characterized by a four-membered ring structure. The presence of a chiral center at the 2-position and the phenylmethyl ester group contributes to its diverse reactivity and biological activity.
The chemical structure of 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- is particularly noteworthy for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. This property has been exploited in the development of metal-based pharmaceuticals and catalysts. Recent studies have shown that this compound can enhance the stability and solubility of metal complexes, which is crucial for their application in catalytic processes and drug delivery systems.
In the context of medicinal chemistry, 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- has been investigated for its potential as a prodrug or drug delivery vehicle. The hydroxymethyl group can be functionalized to introduce various therapeutic agents, while the azetidine ring provides structural rigidity that can improve the pharmacokinetic properties of the resulting conjugates. This makes it an attractive candidate for developing drugs with enhanced bioavailability and reduced side effects.
One of the key areas of research involving this compound is its role in the treatment of neurodegenerative diseases. Studies have shown that derivatives of 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- can cross the blood-brain barrier more effectively than their parent compounds. This property is particularly important for delivering therapeutic agents to the central nervous system (CNS), where many neurodegenerative diseases originate. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly reduced amyloid-beta aggregation in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Beyond its applications in neurodegenerative diseases, 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- has also shown promise in cancer research. The ability to functionalize the hydroxymethyl group with anticancer agents has led to the development of prodrugs that can be selectively activated at tumor sites. This approach minimizes systemic toxicity and enhances the therapeutic index of these drugs. A notable example is a study published in Cancer Research that reported a significant reduction in tumor growth in mouse models treated with a prodrug derived from this compound.
The synthetic accessibility of 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. These methods typically involve stereoselective synthesis techniques such as asymmetric hydrogenation or enzymatic resolution to ensure high enantiomeric purity. The availability of high-purity material is crucial for downstream applications in drug discovery and development.
In addition to its pharmaceutical applications, 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- has found use in materials science and polymer chemistry. The presence of reactive functional groups allows it to be incorporated into various polymer architectures, leading to materials with unique properties such as enhanced mechanical strength or improved biocompatibility. For instance, a study published in Macromolecules described the synthesis of biodegradable polymers using this compound as a monomer unit. These polymers showed excellent biocompatibility and degradation profiles, making them suitable for biomedical applications such as tissue engineering and drug delivery.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Recent studies have evaluated the biodegradability and ecotoxicity of 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)-. Results indicate that this compound exhibits low toxicity to aquatic organisms and can be readily biodegraded under aerobic conditions. These findings support its use in environmentally friendly applications and align with sustainable chemistry principles.
In conclusion, 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, (2S)- (CAS No. 186593-56-6) is a versatile compound with significant potential across multiple fields including medicinal chemistry, materials science, and environmental science. Its unique structural features and functional groups make it an attractive candidate for developing novel drugs, materials, and sustainable chemical processes. Ongoing research continues to uncover new applications and optimize its properties for various industrial and academic purposes.
186593-56-6 (1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester,(2S)-) 関連製品
- 1189375-06-1(Torsemide-d7)
- 1203546-24-0(4-(3-Chlorophenoxy)-2-chloropyrimidine)
- 69884-00-0(Pseudoginsenoside F11)
- 2097947-44-7(2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2097903-47-2(1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine)
- 2229335-86-6(tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate)
- 1772622-45-3(3,4-Dichloro-5-methylphenylboronic acid)
- 1273655-05-2(3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID)
- 1251627-14-1(N-(4-bromophenyl)-2-{8-methyl(propyl)amino-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-yl}acetamide)
- 2228152-21-2(methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate)




